gamma-Glutamylhistamine

Antihypoxic Hypoxia model Cerebroprotection

gamma‑Glutamylhistamine (γ‑GluHA; CAS 46843‑88‑3) is an endogenous peptidoamine formed by the ATP‑dependent conjugation of histamine with L‑glutamate, catalysed by γ‑glutamylhistamine synthetase. It is classified as a γ‑glutamyl amino acid and a functional parent of histamine, sharing the imidazole pharmacophore but possessing a distinct γ‑glutamyl side‑chain that fundamentally alters its physicochemical, metabolic, and pharmacological properties.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 46843-88-3
Cat. No. B14651856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamylhistamine
CAS46843-88-3
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCNC(CCC(=O)N)C(=O)O
InChIInChI=1S/C10H16N4O3/c11-9(15)2-1-8(10(16)17)13-4-3-7-5-12-6-14-7/h5-6,8,13H,1-4H2,(H2,11,15)(H,12,14)(H,16,17)/t8-/m0/s1
InChIKeyLLLFSMLLRVNLQB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Glutamylhistamine (CAS 46843-88-3) — Endogenous Peptidoamine with Differentiated Pharmacological Portfolio


gamma‑Glutamylhistamine (γ‑GluHA; CAS 46843‑88‑3) is an endogenous peptidoamine formed by the ATP‑dependent conjugation of histamine with L‑glutamate, catalysed by γ‑glutamylhistamine synthetase [1]. It is classified as a γ‑glutamyl amino acid and a functional parent of histamine, sharing the imidazole pharmacophore but possessing a distinct γ‑glutamyl side‑chain that fundamentally alters its physicochemical, metabolic, and pharmacological properties [2]. The compound has been identified as a major histamine metabolite in both invertebrate and mammalian nervous tissue, and a growing body of patent and primary literature ascribes to it a uniquely broad spectrum of activities — including antihypoxic, hepatoprotective, antioxidant, immunomodulatory, and antiviral effects — that are not replicated by simple histamine or by other synthetic histamine derivatives [1].

Why gamma-Glutamylhistamine Cannot Be Replaced by Generic Histamine Analogs


Structural analogs such as glutarylhistamine and γ‑aminobutyrylhistamine share the histamine core but differ critically in linker length, terminal functional group, and metabolic recognition [1]. The γ‑glutamyl moiety of γ‑GluHA is recognized by endogenous γ‑glutamyl transpeptidase and cyclotransferase, enabling tissue‑specific bioactivation and clearance that synthetic surrogates lack. Consequently, potency, tissue distribution, and the breadth of pharmacological activities diverge sharply: in a head‑to‑head antihypoxic study, γ‑GluHA proved dramatically more potent than both reference drug sodium oxybutyrate and the co‑synthesized analogs γ‑aminobutyrylhistamine and Nβ‑glutarylhistamine [1]. Generic substitution therefore risks both loss of potency and abrogation of the unique polypharmacology documented in the patent literature.

Quantitative Differentiation Evidence for gamma-Glutamylhistamine Against Closest Analogs


20,000‑Fold Superior Antihypoxic Potency Over Reference Drug and Structural Analogs

In a mouse model of hypoxia with hypercapnia, γ‑L‑glutamylhistamine (γ‑GHA) at 0.01 mg/kg extended survival time to 150 % of control [1]. The reference antihypoxic drug sodium oxybutyrate required doses of ~200 mg/kg to achieve comparable efficacy, representing a 2 × 10⁴‑fold potency gap. Among the co‑synthesized analogs γ‑aminobutyrylhistamine and Nβ‑glutarylhistamine, γ‑GHA alone produced the maximal effect, demonstrating superior potency within its chemical series [1].

Antihypoxic Hypoxia model Cerebroprotection

Hepatoprotective Efficacy Comparable to Glutarylhistamine but with a Uniquely Broad Therapeutic Spectrum

In a CCl₄‑induced subacute liver damage model in rats, pretreatment with γ‑GluHA as well as with glutarylhistamine both prevented liver necrosis and normalized plasma ALT, AST, lipid peroxidation, and cholesterol profiles [1]. However, patent RU 2141968 C1 ascribes to γ‑GluHA an expansive therapeutic repertoire — including antioxidant, antiradical, lipid‑regulating, hypoglycaemic, antiasthmatic, antiviral, antibacterial, antitumor, antimetastatic, adaptogenic, and arachidonic‑acid‑modulating activities — that has not been reported for glutarylhistamine [2]. Thus, while the two molecules may appear interchangeable for hepatoprotection, γ‑GluHA offers a broader experimental utility.

Hepatoprotection Lipid peroxidation Polypharmacology

Zn(II)‑Dependent Superoxide Dismutase‑Like Activity Not Exhibited by Native Histamine

In the presence of 1 mM Zn(NO₃)₂ and atmospheric oxygen, γ‑GluHA formed labile charge‑transfer complexes that directly exhibited superoxide dismutase (SOD) activity, with a characteristic absorption band at λₘₐₓ = 232 nm [1]. Native histamine, by contrast, does not form such metal‑oxo complexes and can only elevate SOD activity indirectly through enzymatic induction in vivo, a slower and context‑dependent mechanism. The direct metal‑cofactored radical‑scavenging mechanism is therefore a differentiating feature of the γ‑glutamyl conjugate.

Antioxidant Superoxide dismutase Radical scavenging

Endogenous Enzymatic Formation in Mammalian Brain — A Pathway Not Shared with Synthetic Histamine Derivatives

Following intraventricular injection of [¹⁴C]histamine in rats, radiolabelled γ‑glutamylhistamine was recovered from brain tissue, with peak radioactivity at 30 min post‑injection, confirming de novo synthesis via endogenous γ‑glutamyl transpeptidase [1]. This biosynthetic route is specific to histamine among biogenic amines and is absent for fully synthetic analogs such as glutarylhistamine, which rely solely on exogenous administration and lack a dedicated CNS metabolic pathway.

Brain metabolism Endogenous synthesis CNS

Evidence‑Backed Application Scenarios for gamma‑Glutamylhistamine Procurement


Antihypoxic Drug Discovery Leveraging Unprecedented Potency

Investigators developing interventions for cerebral or myocardial hypoxia can exploit the 20,000‑fold potency advantage of γ‑GluHA over sodium oxybutyrate [1]. Its sub‑microgram‑per‑kilogram effective dose enables formulation of ultra‑low‑dose therapeutics, potentially reducing excipient load and systemic side effects. The compound’s superiority over γ‑aminobutyrylhistamine and Nβ‑glutarylhistamine within the same study makes it the first‑choice chemical lead for antihypoxic pharmacophore exploration [1].

Multi‑Target Hepatoprotective and Metabolic Research

γ‑GluHA prevents CCl₄‑induced liver necrosis and normalizes ALT, AST, and lipid profiles in rats [2]. Beyond hepatoprotection, the compound carries patent‑documented lipid‑regulating, hypoglycaemic, and antioxidant activities [3], making it suitable for integrated studies of metabolic syndrome, steatohepatitis, or drug‑induced liver injury where a single agent with polypharmacology can simplify experimental design.

Metal‑Cofactored Antioxidant and Neuroprotective Studies

The Zn(II)‑dependent superoxide dismutase‑mimetic activity of γ‑GluHA [4] opens avenues in neuroprotection and ischemia‑reperfusion research where direct catalytic radical scavenging is desired. Unlike histamine, which requires enzymatic induction, γ‑GluHA provides immediate, titratable antioxidant capacity, facilitating precise dose‑response studies in oxidative stress models.

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